8-Fluoro-4,5-dimethylquinoline
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Overview
Description
8-Fluoro-4,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the Friedländer synthesis, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst . Another approach involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts such as PEG-supported sulfonic acid .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor and has shown antibacterial, antineoplastic, and antiviral activities.
Medicine: Incorporated into drugs for treating diseases such as malaria, cancer, and heart diseases.
Industry: Used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-4,5-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the inhibition of enzyme activity or modulation of receptor functions. This results in various biological effects, including antibacterial and antineoplastic activities .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-4,5-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and selectivity, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C11H10FN |
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Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-4,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3 |
InChI Key |
QUEBRQHAGADEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)F)C |
Origin of Product |
United States |
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